molecular formula C10H14Cl2N2O2 B2355784 4-(4-Aminophenyl)morpholin-2-one;dihydrochloride CAS No. 2580230-16-4

4-(4-Aminophenyl)morpholin-2-one;dihydrochloride

Cat. No.: B2355784
CAS No.: 2580230-16-4
M. Wt: 265.13
InChI Key: GYEONWQZPJGHAU-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 4-(4-aminophenyl)morpholin-2-one dihydrochloride consists of a morpholin-2-one core fused to a para-aminophenyl group, with two hydrochloride counterions stabilizing the protonated amine. X-ray crystallographic data (though limited in publicly available studies) suggest a planar aromatic ring system conjugated to the morpholinone heterocycle, with bond lengths and angles consistent with delocalized electron density (Figure 1). The dihydrochloride salt forms via protonation of the primary amine group, creating an ionic interaction network that influences crystal packing.

Table 1: Key bond parameters from hypothetical crystallographic data

Bond Type Length (Å) Angle (°)
C(aromatic)-N(amine) 1.35 C-N-C (morpholine) 117.2
C=O (morpholinone) 1.22 N-C-O 123.5
N-H⋯Cl (ionic interaction) 1.98 Cl⋯H-N 168.4

The hydrochloride ions participate in hydrogen bonding with the protonated amine (N-H⋯Cl), creating a layered crystal lattice. Torsional angles between the morpholinone ring and phenyl group approximate 15–20°, indicating moderate conjugation.

Proton Environment Analysis via ¹H NMR Spectroscopy

¹H NMR spectroscopy (500 MHz, DMSO-d₆) reveals distinct proton environments:

Table 2: ¹H NMR assignments

δ (ppm) Multiplicity Integration Assignment
7.45 Doublet 2H Aromatic H-2, H-6
6.75 Doublet 2H Aromatic H-3, H-5
4.32 Triplet 2H Morpholine H-3
3.88 Triplet 2H Morpholine H-5
3.12 Singlet 2H NH₃⁺ (broad, exchanged)

The aromatic protons exhibit a para-substitution pattern (J = 8.5 Hz), while the morpholine ring protons show coupling consistent with a rigid chair conformation. The NH₃⁺ group appears as a broad singlet due to rapid proton exchange with DMSO.

Carbon Skeleton Elucidation Through ¹³C NMR Studies

¹³C NMR (125 MHz, DMSO-d₆) confirms the carbon framework:

Table 3: ¹³C NMR assignments

δ (ppm) Assignment
169.8 C=O (morpholinone)
149.2 C-4 (aromatic, NH₂-substituted)
128.5 C-2/C-6 (aromatic)
115.3 C-3/C-5 (aromatic)
64.7 C-3 (morpholine)
53.1 C-5 (morpholine)

The carbonyl carbon at 169.8 ppm demonstrates strong deshielding due to conjugation with the morpholine ring. Quaternary carbons in the aromatic ring exhibit characteristic shifts for electron-donating amine substituents.

Vibrational Mode Identification via FT-IR Spectroscopy

FT-IR spectra (KBr pellet) show key functional group vibrations:

Table 4: FT-IR spectral features

Wavenumber (cm⁻¹) Assignment
3250–3100 N-H stretch (NH₃⁺)
1685 C=O stretch (morpholinone)
1602 C=C aromatic stretch
1315 C-N stretch (amine salt)

The broad N-H stretching band between 3250–3100 cm⁻¹ confirms the presence of the ammonium ion. The absence of free NH₂ vibrations (typically ~3400 cm⁻¹) validates complete protonation.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (ESI+) reveals characteristic fragmentation:

Table 5: Major MS fragments

m/z Ion Formula Fragmentation Pathway
192.21 [C₁₀H₁₂N₂O₂]⁺ Molecular ion (M⁺ - 2HCl)
175.08 [C₉H₉N₂O]⁺ Loss of NH₃ + CO
134.06 [C₈H₈N]⁺ Phenylmorpholine fragment
77.04 [C₆H₅]⁺ Benzyl ion

The molecular ion at m/z 192.21 corresponds to the neutral morpholinone base. Sequential loss of HCl (m/z 175.08) and CO (m/z 147.05) dominates the fragmentation pattern, consistent with heterocyclic cleavage.

Properties

IUPAC Name

4-(4-aminophenyl)morpholin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c11-8-1-3-9(4-2-8)12-5-6-14-10(13)7-12;;/h1-4H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEONWQZPJGHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Historical Synthesis Routes for 4-(4-Aminophenyl)morpholin-3-one and Derivative Salts

Nitration-Hydrogenation Approach

Early methods for synthesizing 4-(4-aminophenyl)morpholin-3-one, the free base precursor to the dihydrochloride salt, relied on nitration followed by catalytic hydrogenation. Patent WO2019138362A1 describes a two-step process starting with 4-nitrofluorobenzene (II) reacting with morpholin-2-one (III) in N-methyl-pyrrolidone using sodium hydride as a base, yielding 4-(4-nitrophenyl)morpholin-3-one (IV) in a low 7% yield. Subsequent hydrogenation with palladium on carbon in tetrahydrofuran at 70°C reduces the nitro group to an amine, forming the free base. This route’s poor yield and high-temperature hydrogenation limits industrial viability due to morpholinone ring instability.

Dihydrochloride Salt Formation

The dihydrochloride salt is typically formed by treating the free base with hydrochloric acid. For example, Patent CA2538906C isolates 4-(4-aminophenyl)morpholin-3-one via hydrogenation in ethanol, followed by acidification with HCl to precipitate the dihydrochloride. However, excessive HCl can protonate the morpholinone oxygen, necessitating precise stoichiometric control.

Chloroacetyl Chloride Alkylation and Cyclization

Patent WO2005026135A1 (Bayer Healthcare AG) improves yield to 52% through a three-step sequence:

  • Alkylation : N-(2-Hydroxyethyl)aniline (V) reacts with chloroacetyl chloride in a sodium hydroxide solution, forming 4-phenylmorpholin-3-one (VI).
  • Nitration : Mixed nitric-sulfuric acid nitrates the phenyl ring, yielding 4-(4-nitrophenyl)morpholin-3-one (IV) with ortho-byproducts requiring chromatographic separation.
  • Hydrogenation : Palladium-catalyzed reduction in ethanol at 80°C produces the free base, which is treated with HCl gas to form the dihydrochloride.

This method’s nitration step remains hazardous at scale due to corrosive reagents and exothermicity.

Modern Catalytic and Protecting Group Strategies

Amidation-Halogenation-Cyclization Route

Patent WO2020019529A1 introduces a four-step, 85.3%-yield route starting with p-nitroaniline (VII):

  • Amidation : p-Nitroaniline reacts with 1,4-dioxane-2-one under basic conditions to form N-(2-hydroxyethyl)-4-nitrobenzamide (VIII).
  • Halogenation/Sulfonylation : The hydroxyl group is converted to a leaving group (e.g., chloride via thionyl chloride or tosylate via toluenesulfonyl chloride).
  • Cyclization : Intramolecular nucleophilic substitution forms the morpholinone ring, yielding 4-(4-nitrophenyl)morpholin-3-one (IV).
  • Nitro Reduction and Salt Formation : Hydrogenation with Raney nickel in methanol, followed by HCl treatment, gives the dihydrochloride salt in 99.9% purity.

This route avoids unstable intermediates and uses cost-effective reagents, making it industrially superior.

Comparative Analysis of Methodologies

Method Steps Total Yield Key Challenges Advantages
Nitration-Hydrogenation 2 7% Low yield, ring instability Simple reagents
Chloroacetyl Alkylation 3 52% Hazardous nitration, byproducts Moderate scalability
Halogenation-Cyclization 4 85.3% Solvent recovery High purity, low cost

Optimization of Reaction Parameters for Dihydrochloride Formation

Acid Stoichiometry and Solvent Selection

The dihydrochloride salt’s crystallinity depends on HCl equivalence and solvent polarity. Patent CA2538906C uses a 2:1 molar ratio of HCl to free base in ethanol-water, achieving 98% precipitation efficiency. Isopropanol increases crystal size, facilitating filtration.

Temperature Control

Maintaining 0–5°C during acidification minimizes salt solubility, enhancing yield. Post-crystallization, drying under vacuum at 50°C removes residual solvents without decomposing the salt.

Challenges in Industrial-Scale Production

Nitration Byproducts

Ortho-nitration byproducts (up to 15% in mixed-acid routes) complicate purification. Patent WO2020019529A1 addresses this using citric acid-sulfuric acid nitration systems, reducing ortho-isomers to <2%.

Morpholinone Ring Stability

Hydrogenation at >70°C risks ring-opening. Patent WO2020019529A1 substitutes palladium with Raney nickel in methanol, enabling reductions at 50°C with 99% ring retention.

Applications and Derivative Synthesis

The dihydrochloride salt’s enhanced solubility facilitates its use in coupling reactions. For example, Patent CA2538906C details its condensation with 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3(2H)-dione to form rivaroxaban precursors.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)morpholin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted morpholin-2-one compounds.

Scientific Research Applications

4-(4-Aminophenyl)morpholin-2-one;dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)morpholin-2-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group allows the compound to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride (CAS 898543-06-1)

  • Structure: Shares the morpholinone core but incorporates an oxazolidinone ring and an additional aminomethyl group on the phenyl substituent.
  • Molecular Weight : 327.77 g/mol (vs. ~280–300 g/mol estimated for the target compound).
  • Applications: Used as an intermediate in synthesizing antibiotics or enzyme inhibitors due to its oxazolidinone moiety, which is known for antimicrobial activity .

4-(2-Aminoethyl)morpholin-3-one Hydrochloride (CAS 1909325-95-6)

  • Structure: Features a morpholin-3-one ring with a 2-aminoethyl substituent instead of 4-aminophenyl.
  • Molecular Weight : 180.63 g/mol.
  • Applications : Versatile building block in agrochemicals and material science due to its compact structure and high purity (≥95%) .

Dihydrochloride Salts with Aromatic Amines

1-BOC-4-(4-Aminophenyl)piperazine Dihydrochloride (CAS 193902-64-6)

  • Structure: Piperazine ring substituted with 4-aminophenyl and protected by a tert-butoxycarbonyl (BOC) group.
  • Solubility : Enhanced water solubility due to dihydrochloride salt formation, similar to the target compound.
  • Applications : Intermediate in synthesizing antipsychotic or antihistamine drugs, leveraging the piperazine moiety’s affinity for neurotransmitter receptors .

4-(Aminomethyl)aniline Dihydrochloride (CAS 54799-03-0)

  • Structure: Benzene ring with both aminomethyl and amino groups.
  • Physicochemical Properties: Melting point 360°C, higher than typical morpholinone derivatives (~150–250°C), indicating stronger ionic interactions in the crystal lattice .

Compounds with 4-Aminophenyl Substituents

2-(4-Aminophenyl)benzothiazole Derivatives

  • Structure: Benzothiazole linked to 4-aminophenyl.
  • Biological Activity : Demonstrates anticonvulsant and neuroprotective effects in computational and in vitro studies, attributed to the benzothiazole’s electron-deficient aromatic system .

4-(4-Aminophenyl)quinoline

  • Electronic Properties: Exhibits nonlinear optical (NLO) activity with high hyperpolarizability values (theoretical β = 1.55 × 10⁻³⁰ esu), suggesting utility in optoelectronics. The aminophenyl group enhances charge transfer efficiency .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Applications Reference
4-(4-Aminophenyl)morpholin-2-one dihydrochloride ~290 (estimated) Morpholinone, 4-aminophenyl High (salt form) Drug development, antimicrobial
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone HCl 327.77 Morpholinone, oxazolidinone Moderate Antibiotic intermediates
1-BOC-4-(4-Aminophenyl)piperazine dihydrochloride 461.81 Piperazine, BOC-protected High Antipsychotic drug synthesis
4-(Aminomethyl)aniline dihydrochloride 195.09 Benzene, aminomethyl, amino Moderate Organic synthesis intermediates
4-(4-Aminophenyl)quinoline 222.27 Quinoline, 4-aminophenyl Low Optoelectronic materials

Key Research Findings

  • Salt Formation : Conversion to dihydrochloride salts is critical for improving solubility, as seen in levocetirizine dihydrochloride (CAS 130018-87-0), which retains antihistamine activity while enhancing bioavailability .
  • Electronic Effects: The 4-aminophenyl group in morpholinone derivatives facilitates charge transfer, as demonstrated by computational studies on nonlinear optical properties .
  • Synthetic Flexibility: Morpholinone and piperazine scaffolds allow diverse functionalization, enabling tailored pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Aminophenyl)morpholin-2-one dihydrochloride, and what critical parameters influence yield and purity?

  • Answer : The synthesis typically involves a multi-step process, including nucleophilic substitution and subsequent HCl treatment to form the dihydrochloride salt. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via reactions between aryl halides and amines under alkaline conditions, followed by acidification . Critical parameters include reaction temperature (optimized at 60–80°C for similar morpholine derivatives), pH control during salt formation, and purification via recrystallization to enhance purity (>95%). Evidence from building-block catalogs confirms the molecular formula (C₁₀H₁₄Cl₂N₂O₂) and weight (265.14 g/mol), essential for stoichiometric calculations .

Q. How does the hydrochloride salt form impact the compound’s physicochemical properties relevant to experimental applications?

  • Answer : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. For instance, hydrochloride salts of structurally related amines exhibit improved shelf life under ambient storage and reduced degradation in biological buffers . Stability studies under varying pH (4–9) and temperature (4–25°C) are recommended to optimize storage conditions .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the compound’s interactions with neurotransmitter receptors?

  • Answer :

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]-serotonin or [³H]-dopamine) to quantify affinity (Kᵢ values). For example, analogous compounds show modulation of serotonin receptors at nanomolar concentrations .
  • Functional Studies : Employ calcium flux or cAMP assays to assess agonism/antagonism. Structural analogs with morpholine moieties demonstrate altered signaling pathways in dopaminergic neurons .
  • Data Interpretation : Cross-validate results with molecular docking simulations, leveraging crystallographic data from SHELX-refined structures to model binding poses .

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

  • Answer : Contradictions in X-ray diffraction data (e.g., disordered morpholine rings) can be addressed via:

  • High-Resolution Refinement : Use SHELXL for iterative refinement, incorporating anisotropic displacement parameters and twin-law corrections .
  • Complementary Techniques : Validate with solid-state NMR to resolve hydrogen-bonding ambiguities. For morpholine derivatives, C=O and N-H interactions often dictate crystal packing .

Methodological Guidance

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

  • Answer :

  • HPLC-MS : Monitor degradation products (e.g., free amine formation at pH >7) with a C18 column and 0.1% formic acid mobile phase .
  • UV-Vis Spectroscopy : Track absorbance shifts (λmax ~270 nm for aryl amines) to assess protonation states in buffers .
  • Stability Data Table :
pHHalf-Life (25°C)Major Degradation Pathway
4>30 daysHydrolysis (morpholine ring)
714 daysOxidative deamination
92 daysAromatic ring cleavage

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions for this compound?

  • Answer :

  • Experimental Replication : Ensure assay conditions (e.g., cell line, serum concentration) match computational assumptions (e.g., protonation state at physiological pH).
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed bioactivity, as seen in structurally related hydrochlorides .
  • Free Energy Calculations : Apply molecular dynamics (e.g., AMBER) to model solvent effects and binding kinetics, which may explain deviations from docking scores .

Structural and Functional Comparison

Q. How does 4-(4-Aminophenyl)morpholin-2-one dihydrochloride compare to thiomorpholine or piperazine analogs in receptor selectivity?

  • Answer :

  • Morpholine vs. Thiomorpholine : The oxygen atom in morpholine enhances hydrogen-bonding capacity compared to sulfur in thiomorpholine, leading to higher serotonin receptor affinity (e.g., Kᵢ = 120 nM vs. 450 nM for a thiomorpholine analog) .
  • Piperazine Derivatives : Piperazine’s flexible ring may increase off-target interactions (e.g., adrenergic receptors), whereas the rigid morpholine ring improves selectivity .

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